4-Chloro-2-(1-methylethyl)benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10ClNS |
|---|---|
Molecular Weight |
211.71 g/mol |
IUPAC Name |
4-chloro-2-propan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C10H10ClNS/c1-6(2)10-12-9-7(11)4-3-5-8(9)13-10/h3-6H,1-2H3 |
InChI Key |
KXNCUGLSQCSXQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(S1)C=CC=C2Cl |
Origin of Product |
United States |
Mechanistic Investigations of Benzothiazole Formation and Transformations
Proposed Reaction Mechanisms for Cyclization and Annulation
The construction of the benzothiazole (B30560) core typically involves the formation of a thiazole (B1198619) ring fused to a benzene (B151609) ring. This process, known as cyclization or annulation, can proceed through several distinct mechanistic pathways. While the specific precursors for 4-Chloro-2-(1-methylethyl)benzothiazole would be a substituted 2-aminothiophenol (B119425) and a derivative of isobutyric acid (like isobutyryl chloride or isobutyraldehyde), the fundamental mechanisms of ring closure are general to the benzothiazole family.
Nucleophilic Attack and Subsequent Cyclization Pathways
One of the most fundamental and widely employed strategies for benzothiazole synthesis begins with a nucleophilic attack. A common route involves the condensation of a 2-aminothiophenol derivative with an aldehyde, acyl chloride, or carboxylic acid. researchgate.netekb.egmdpi.com
The generally accepted mechanism proceeds as follows:
Nucleophilic Attack: The amino group (-NH2) of the 2-aminothiophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the reaction partner (e.g., an aldehyde or acyl chloride). ekb.eg This initial attack leads to the formation of a tetrahedral intermediate.
Intermediate Formation: For aldehydes, this intermediate is a hemiaminal, which then dehydrates to form a Schiff base (imine). For acyl chlorides, an N-acyl aminothiophenol intermediate is formed. researchgate.net
Intramolecular Cyclization: The crucial ring-closing step involves the nucleophilic thiol group (-SH) attacking the imine carbon or the carbonyl carbon of the N-acyl intermediate. mdpi.com This intramolecular cyclization results in the formation of a five-membered thiazolidine (B150603) ring.
Aromatization: The final step is the aromatization of the newly formed ring to yield the stable benzothiazole system. This often occurs via oxidation or elimination of a small molecule like water. ekb.eg
Recent joint experimental and computational studies have provided deeper insights, particularly on the role of the solvent. researchgate.net Research shows that protic solvents, especially water, can significantly catalyze the cyclization of N-acyl 1,2-aminothiophenols at room temperature without the need for strong acids or metal catalysts. researchgate.net DFT calculations suggest that water facilitates the process by creating a reaction path with substantially lower energy barriers compared to aprotic environments, mediating proton transfer through a Grotthuss-like mechanism to form a key hydroxybenzothiazolidine intermediate. researchgate.net
Oxidative Cyclization Mechanisms
In many synthetic routes, the final aromatization step is an explicit oxidation. Oxidative cyclization mechanisms are prevalent in the synthesis of benzothiazoles from precursors like N-arylthioureas or thioanilides. nih.gov
Key features of these mechanisms include:
Metal-Catalyzed Oxidation: Transition metals such as Ruthenium (Ru) and Palladium (Pd) can catalyze the intramolecular oxidative C-S bond formation. For instance, RuCl₃ is used for the oxidative coupling of N-arylthioureas. nih.gov
Iodine-Mediated Cyclization: A metal-free alternative involves using molecular iodine (I₂) as both an electrophilic activator and an oxidant. organic-chemistry.org In the synthesis from 2-(styrylthio)anilines, the proposed mechanism involves iodine activating the substrate, which facilitates nucleophilic addition, followed by the elimination of hydrogen iodide (HI) to yield the benzothiazole ring. organic-chemistry.org The efficiency of this reaction can be enhanced by electron-withdrawing groups, such as chlorine, on the aromatic ring. organic-chemistry.org
Photo-oxidative Cyclization: Visible light can also drive oxidative cyclization. In some methods, an in-situ generated disulfide acts as a photosensitizer. It absorbs visible light and activates molecular oxygen to produce singlet oxygen and superoxide (B77818) anions, which then act as the key oxidants for the dehydrogenation step to form the aromatic benzothiazole ring. acs.org
Radical-Triggered Pathways
Radical chemistry offers another avenue for the construction of the benzothiazole ring system. These pathways involve the generation of highly reactive radical intermediates that trigger a cascade of reactions leading to cyclization. organic-chemistry.org
Examples of radical-triggered mechanisms include:
Radical Cyclization of Thioanilides: The reaction can be initiated by photoredox catalysts or chemical initiators. For example, the process can start with the homolytic fission of an initiator like di(t-butyl)peroxide (DTBP), which generates radicals. These radicals then participate in a cascade process, leading to the formation of the C-S bond and the benzothiazole product. nih.gov
SRN1 Mechanism: In reactions involving precursors like o-iodoarylisothiocyanates, a single-electron transfer (SET) can initiate a radical nucleophilic substitution (SRN1) cascade. This forms radical intermediates that undergo intramolecular cyclization to build the heterocyclic ring. nih.gov
Visible Light-Mediated Radical Reactions: Inexpensive acyl peroxides can be decomposed by visible light-excited isocyanides to generate aryl or alkyl radicals. These radicals attack the isocyanide, yielding an imidoyl radical which subsequently cyclizes to form the benzothiazole. organic-chemistry.org
Kinetic Studies of Benzothiazole Oxidation and Other Transformations
Kinetic studies provide quantitative data on the rates of reaction, offering valuable information for process optimization and for understanding the environmental fate of benzothiazoles. The oxidation of the benzothiazole core has been investigated using various oxidants, including sulfate (B86663) radicals, hydroxyl radicals, and ozone.
Research has determined the second-order rate constants for the reaction of benzothiazole and its derivatives with these powerful oxidizing agents. For instance, the degradation of benzothiazoles by sulfate radicals (SO₄⁻•) generated from peroxomonosulfate (PMS) is highly efficient. nih.gov Similarly, the reaction kinetics with hydroxyl radicals (•OH), a key oxidant in atmospheric and aquatic environments, have been thoroughly studied in both gas and aqueous phases. nih.govresearchgate.net These studies are critical for predicting the persistence and transformation of these compounds in the environment. acs.org
The table below summarizes key kinetic data from various studies on benzothiazole oxidation.
| Oxidant | Medium | Rate Constant | Temperature | Reference |
| Sulfate Radical (SO₄⁻•) | Aqueous (pH 7) | (3.3 ± 0.3) × 10⁹ M⁻¹s⁻¹ | 20 °C | nih.gov |
| Hydroxyl Radical (•OH) | Aqueous (pH 7) | (9.5 ± 1.7) × 10⁸ M⁻¹s⁻¹ | Not Specified | researchgate.net |
| Hydroxyl Radical (•OH) | Gas Phase | (2.1 ± 0.1) × 10⁻¹² cm³molecule⁻¹s⁻¹ | 298 K | nih.gov |
| Chloramine-T | Aqueous (Acid) | First order in [CAT] and [Substrate] | 296 K | iosrjournals.org |
These kinetic findings demonstrate that benzothiazoles react rapidly with common radical species, indicating that such oxidation processes can be effective for their removal from contaminated water or air. nih.govnih.gov The relative reactivity of different benzothiazole derivatives often correlates with the electronic effects of their substituents. iosrjournals.org
Role of Intermediates and Transition States in Reaction Pathways
The pathways of benzothiazole formation and transformation are multi-step processes involving various transient species, including intermediates and transition states. Identifying and characterizing these species is fundamental to a complete mechanistic understanding.
In nucleophilic cyclization pathways , the formation of a hemiaminal or N-acyl aminothiophenol is a critical first step. researchgate.netekb.eg This is followed by the formation of a benzothiazoline (B1199338) intermediate through intramolecular cyclization. mdpi.com As revealed by computational studies, a hydroxybenzothiazolidine intermediate is key when the reaction is performed in water. The transition states for these reactions, particularly for the proton transfer and C–S bond formation steps, have been modeled using DFT calculations. These studies show that water molecules actively participate in the transition state, forming hydrogen-bond networks that lower the activation energy barrier for cyclization. researchgate.net
In oxidative ring-opening reactions , such as the reaction of benzothiazole with magnesium monoperoxyphthalate (MMPP), a proposed mechanism involves the initial coordination of the magnesium ion to the thiazole nitrogen, acting as a Lewis acid to increase the electrophilicity at the C-2 position. scholaris.ca This facilitates a nucleophilic attack by water, leading to ring opening and the formation of a thiol and an amide group. Subsequent oxidation of the thiol generates a series of intermediates, including sulfenic and sulfinic acids, before arriving at the final sulfonate product. scholaris.ca
During the oxidation by radicals , the initial attack on the benzothiazole ring leads to the formation of radical adducts. For example, the reaction with hydroxyl radicals in the gas phase proceeds via the formation of several OHBTH intermediates . nih.gov Similarly, sulfate radical attack on the benzene portion of the molecule generates multiple hydroxylated intermediates that can be further degraded. nih.gov The stability and subsequent reaction pathways of these intermediates determine the final product distribution.
Computational chemistry plays an increasingly vital role in elucidating these transient structures. mdpi.comresearchgate.net By modeling the potential energy surfaces of the reactions, researchers can predict the most likely pathways and identify the structures of key intermediates and transition states that are often too fleeting to be observed experimentally.
Computational Chemistry and Molecular Modeling Studies of Benzothiazole Systems
Molecular Docking Simulations in Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govopenmedicinalchemistryjournal.com This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions.
The process of elucidating ligand-protein interactions via molecular docking involves several key steps. Initially, the three-dimensional structures of both the protein (receptor) and the ligand are required. Protein structures are often obtained from experimental sources like the Protein Data Bank (PDB). mdpi.com The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges. openmedicinalchemistryjournal.com The ligand's 3D structure is generated and optimized to its lowest energy conformation.
A "binding site" or "active site" on the protein is then defined. This is the region where the ligand is expected to bind. Docking algorithms then systematically explore various possible conformations of the ligand within this defined site. nih.gov These algorithms, such as genetic algorithms used in programs like GOLD (Genetic Optimisation for Ligand Docking), generate numerous possible binding poses. nih.gov Each generated pose is evaluated by a "scoring function," which estimates the binding affinity. nih.govresearchgate.net
Table 1: Key Steps in a Typical Molecular Docking Protocol
| Step | Description |
| 1. Receptor Preparation | Obtain 3D structure (e.g., from PDB), remove water, add hydrogens, and assign partial charges. |
| 2. Ligand Preparation | Generate 3D structure, minimize its energy, and define rotatable bonds. |
| 3. Binding Site Definition | Identify the active site on the receptor where the ligand will be docked. |
| 4. Docking Simulation | Use an algorithm (e.g., genetic algorithm) to fit the ligand into the binding site in multiple orientations and conformations. |
| 5. Scoring and Analysis | Evaluate each pose using a scoring function to estimate binding affinity and analyze the top-ranked poses for key interactions like hydrogen bonds. nih.gov |
The primary outputs of a docking simulation are the predicted binding mode (the specific orientation and conformation of the ligand in the receptor's active site) and a score representing the predicted binding affinity. researchgate.net The binding affinity is often expressed as a negative value in kcal/mol, where a more negative value suggests a stronger interaction. openmedicinalchemistryjournal.com
Analysis of the best-ranked docking pose reveals specific molecular interactions that stabilize the ligand-protein complex. These can include:
Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors.
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor.
Electrostatic Interactions: Attractions or repulsions between charged groups.
Pi-Stacking/Pi-Cation Interactions: Interactions involving aromatic rings.
For instance, in studies on various heterocyclic compounds, including benzothiazole (B30560) derivatives, docking simulations have been used to identify key amino acid residues in target proteins like Bcl-2, COX-2, and Hsp90 that are crucial for binding. mdpi.comresearchgate.net The binding energy values and the types of interactions guide medicinal chemists in modifying the ligand's structure to improve its affinity and selectivity for the target. mdpi.comnih.gov
Table 2: Example Docking Results for Pyrimidine-Based Ligands with Bcl-2 Receptor
| Compound | Binding Energy (kcal/mol) | Interacting Residues (Interaction Type) |
| Compound 4 | -5.77 | ARG 129 |
| Compound 5 | -5.88 | ARG 129 (pi-cation) |
| Data derived from a study on pyrimidine (B1678525) ligands, illustrating typical outputs of docking simulations. The specific interactions for benzothiazole derivatives would vary based on the target protein. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models can be broadly categorized into 2D and 3D approaches.
2D-QSAR: This classical method correlates biological activity with physicochemical properties or topological indices that can be calculated from the 2D representation of the molecule. These descriptors include properties like molecular weight, logP (a measure of lipophilicity), and molar refractivity.
3D-QSAR: This more advanced approach considers the three-dimensional properties of molecules. To build a 3D-QSAR model, a set of molecules with known activities are structurally aligned. The space around the aligned molecules is then enclosed in a 3D grid. slideshare.net At each grid point, the magnitude of molecular fields is calculated. ijpsonline.com Two of the most widely used 3D-QSAR techniques are CoMFA and CoMSIA.
Comparative Molecular Field Analysis (CoMFA): CoMFA calculates two types of molecular fields: ijpsonline.com
Steric Fields: Represent the molecule's shape (van der Waals interactions).
Electrostatic Fields: Represent the distribution of charge (Coulombic interactions). The values of these fields at thousands of grid points are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS). ijpsonline.com
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that calculates five different similarity indices fields: scribd.com
Steric
Electrostatic
Hydrophobic
Hydrogen Bond Donor
Hydrogen Bond Acceptor CoMSIA is often considered less sensitive to the precise alignment of molecules and can provide a more detailed profile of the ligand-receptor interactions. scribd.com
The primary application of QSAR models, particularly 3D-QSAR, is to guide the rational design of new compounds with improved activity. The results of a CoMFA or CoMSIA analysis are often visualized as 3D contour maps. slideshare.net These maps highlight regions in space around the molecule where certain properties are predicted to either increase or decrease biological activity.
For example, a CoMFA steric contour map might show a green-colored region near a particular position on the benzothiazole ring, indicating that adding a bulky substituent there would likely enhance activity. Conversely, a yellow region would suggest that bulky groups are detrimental. Similarly, electrostatic maps use blue and red contours to indicate where positive or negative charges, respectively, would be favorable.
By interpreting these maps, medicinal chemists can make informed decisions about how to modify a lead compound, such as a benzothiazole derivative, to design more potent analogs. QSAR models have been successfully applied to optimize benzothiazole derivatives for various targets. chemistryjournal.net The predictive power of a QSAR model is assessed through rigorous statistical validation, using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov
Table 3: Example Statistical Parameters for a 3D-QSAR Model
| Parameter | Description | Typical Value for a Good Model |
| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |
| r² (Non-cross-validated r²) | Measures the goodness of fit of the model to the training data. | > 0.6 |
| PLS Components | The number of latent variables used to build the regression model. | Varies, typically a low number |
| Standard Error of Estimate | A measure of the absolute error in the activity predictions. | As low as possible |
| These parameters are used to validate the robustness and predictive power of a QSAR model. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) is a powerful computational simulation technique used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. youtube.com
For a small molecule like 4-Chloro-2-(1-methylethyl)benzothiazole, MD simulations are invaluable for conformational analysis. While a molecule may be drawn as a static structure, it is, in reality, a flexible entity that can adopt a wide range of different shapes, or conformations, especially in solution. mdpi.comoup.com MD simulations allow researchers to explore this conformational landscape, identifying the most stable and frequently occurring conformations. mdpi.com
This information is critical for several reasons:
Improving Docking Studies: A ligand does not always bind in its lowest-energy conformation. MD simulations can generate a diverse ensemble of realistic conformations that can then be used in docking protocols, potentially leading to more accurate binding predictions. mdpi.com
Understanding Ligand Flexibility: MD reveals which parts of a molecule are rigid and which are flexible. This is key to understanding how a ligand might adapt its shape to fit into a protein's binding site (the "induced fit" phenomenon).
Assessing Complex Stability: After a ligand is docked into a protein, an MD simulation of the entire ligand-protein complex can be run. This simulation can assess the stability of the predicted binding pose. If the ligand remains stably bound in the active site throughout the simulation, it increases confidence in the docking result.
The process involves preparing the system (e.g., placing the molecule in a box of solvent molecules like water), minimizing its energy, gradually heating it to a desired temperature, and then running the production simulation for a set period (from nanoseconds to microseconds). youtube.com
Density Functional Theory (DFT) Calculations for Electronic and Structural Analysis
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. scirp.org It is widely applied to benzothiazole systems to calculate optimized geometries, analyze charge distribution, and predict spectroscopic properties with a high degree of accuracy. mdpi.comcore.ac.uk A common approach involves using functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311G(d,p) to achieve a balance between computational cost and accuracy. mdpi.comscirp.orgkbhgroup.in
A fundamental step in computational analysis is geometry optimization, which calculates the lowest energy arrangement of atoms in a molecule. mdpi.com For benzothiazole derivatives, DFT calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. mdpi.comnbu.edu.sa These calculated parameters generally show good agreement with experimental data where available. core.ac.uk
Table 1: Representative Calculated Geometrical Parameters for Substituted Benzothiazole Derivatives using DFT
| Parameter | Typical Calculated Value (Å or °) | Reference |
|---|---|---|
| C=N Bond Length | 1.294 - 1.341 Å | nbu.edu.sa |
| S-C (thiazole ring) Bond Length | 1.745 - 1.793 Å | nbu.edu.sa |
| C-C (benzene ring) Bond Length | 1.39 - 1.41 Å | kbhgroup.in |
| C-S-C Bond Angle | ~88-90° | core.ac.uk |
Note: Values are generalized from studies on various benzothiazole derivatives and may differ for this compound.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mgesjournals.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. mdpi.comsciencepub.net
In many benzothiazole derivatives, the HOMO is often localized over the benzothiazole ring system and electron-donating groups, while the LUMO is distributed towards electron-accepting parts of the molecule. nih.gov This distribution indicates that electronic transitions often involve an intramolecular charge transfer (ICT) from the benzothiazole core to the substituent. nih.govresearchgate.net The HOMO-LUMO gap can be "tuned" by changing the substituents on the benzothiazole scaffold. researchgate.net Electron-withdrawing groups tend to lower the HOMO and LUMO energy levels, often reducing the energy gap and increasing reactivity. mdpi.comnih.gov
Table 2: Example HOMO, LUMO, and Energy Gap (ΔE) Values for Benzothiazole Derivatives
| Compound Type | HOMO (eV) | LUMO (eV) | ΔE (eV) | Reference |
|---|---|---|---|---|
| Benzothiazole Derivative 1 | -6.77 | -2.04 | 4.73 | mdpi.com |
| Benzothiazole Derivative 2 | -6.81 | -2.41 | 4.40 | nih.gov |
| Benzothiazole with -CF₃ group | -7.21 | -2.75 | 4.46 | mdpi.com |
| Benzothiazole with -NO₂ group | -8.13 | -4.01 | 4.12 | nih.gov |
Note: These values are illustrative and taken from different studies on various derivatives.
DFT calculations are highly effective for predicting various spectroscopic properties, providing valuable support for experimental characterization. mdpi.comcore.ac.uk
Vibrational Spectroscopy: DFT can compute harmonic vibrational frequencies, which correlate with experimental FT-IR and FT-Raman spectra. mdpi.comcore.ac.uk The calculated frequencies help in the precise assignment of vibrational modes of the molecule, such as stretching and bending of specific bonds. core.ac.uk
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. scirp.orgresearchgate.net It can predict the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, which typically involve excitations from the HOMO to the LUMO or other low-lying unoccupied orbitals. mdpi.comresearchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C). mdpi.com These theoretical calculations can provide excellent agreement with experimental NMR data, aiding in the structural elucidation of newly synthesized benzothiazole compounds. mdpi.comresearchgate.net
In Silico Screening and Ligand Design Approaches
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov In silico screening and rational ligand design are powerful strategies to explore the chemical space around this scaffold and identify new potent and selective molecules for specific biological targets. wjarr.comresearchgate.net These approaches significantly reduce the time and cost associated with drug discovery. nih.gov
The process often begins with either a ligand-based or structure-based approach. wjarr.com
Ligand-Based Design: When the 3D structure of the target is unknown, models can be built based on a set of known active molecules. biointerfaceresearch.com Techniques like Quantitative Structure-Activity Relationship (QSAR) are used to build mathematical models that correlate the chemical structures of benzothiazole derivatives with their biological activity. nih.govacs.org These models can then be used to predict the activity of new, untested compounds. acs.org
Structure-Based Design: When the 3D structure of the target protein is available, molecular docking is a primary tool. wjarr.comresearchgate.net Docking algorithms predict the preferred orientation of a ligand (like a benzothiazole derivative) when bound to a receptor, estimating its binding affinity through scoring functions. researchgate.netnih.gov This method helps to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site. nih.gov High-throughput virtual screening involves docking large libraries of compounds against a target to identify potential hits. wjarr.com
Based on these screening results, new benzothiazole derivatives can be designed. For example, if docking studies reveal an unoccupied hydrophobic pocket in the receptor's active site, the benzothiazole ligand can be modified with a suitable hydrophobic group to fill this pocket and enhance binding affinity. researchgate.net This iterative cycle of design, prediction, and synthesis is a cornerstone of modern drug discovery. biointerfaceresearch.comresearchgate.net
Molecular and Cellular Mechanisms of Action of Benzothiazole Compounds Excluding Clinical Human Trials
Investigations into Antimicrobial Mechanisms
The antimicrobial properties of benzothiazole (B30560) derivatives are well-documented, with research pointing to a multi-targeted approach in disrupting microbial viability. These mechanisms range from enzymatic inhibition to the disruption of cellular structures.
Inhibition of Bacterial Enzymes
Benzothiazole scaffolds have been identified as potent inhibitors of several key bacterial enzymes that are essential for microbial survival and proliferation.
Dihydroorotase: Certain benzothiazole derivatives have been shown to inhibit Escherichia coli dihydroorotase, an enzyme crucial for pyrimidine (B1678525) biosynthesis. nih.govmdpi.com Inhibition of this enzyme disrupts the production of nucleotides, thereby halting DNA and RNA synthesis. nih.gov Molecular docking studies suggest that benzothiazoles can bind to the active site of dihydroorotase, forming hydrogen bonds and hydrophobic interactions that interfere with substrate binding. nih.gov
DNA Gyrase: DNA gyrase, a type II topoisomerase, is a critical enzyme in bacteria responsible for managing DNA topology during replication. nih.gov Several benzothiazole derivatives have been developed as inhibitors of the ATP-binding site of the GyrB subunit of DNA gyrase. nih.gov This inhibition prevents the enzyme from carrying out its function, leading to errors in DNA replication and ultimately bacterial cell death. nih.govresearchgate.net
MurB: Uridine diphosphate-N-acetyl enolpyruvyl glucosamine (B1671600) reductase (MurB) is an essential enzyme in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. Some novel heteroaryl benzothiazole derivatives have been identified as potential inhibitors of E. coli MurB through molecular docking studies, suggesting a mechanism that disrupts cell wall integrity. nih.govmdpi.com
Peptide Deformylase: While not as extensively documented for a wide range of benzothiazoles, the inhibition of peptide deformylase, an enzyme essential for bacterial protein maturation, represents another potential antimicrobial target for this class of compounds.
Dihydropteroate (B1496061) Synthase (DHPS): Sulfonamide-containing benzothiazole derivatives have been synthesized and shown to target dihydropteroate synthase (DHPS), an enzyme in the folate biosynthesis pathway. nih.gov By competing with the natural substrate, 4-aminobenzoic acid (PABA), these compounds inhibit the production of dihydrofolate, a precursor for essential metabolites, thus exhibiting antibacterial activity. nih.gov
Below is an interactive data table summarizing the bacterial enzyme inhibition by benzothiazole derivatives.
| Enzyme Target | Organism Example | Mechanism of Inhibition | Reference |
| Dihydroorotase | Escherichia coli | Interference with pyrimidine biosynthesis | nih.govmdpi.com |
| DNA Gyrase (GyrB) | Acinetobacter baumannii, Pseudomonas aeruginosa | ATP-binding site inhibition, disruption of DNA replication | nih.gov |
| MurB | Escherichia coli | Disruption of peptidoglycan synthesis | nih.govmdpi.com |
| Dihydropteroate Synthase (DHPS) | Escherichia coli | Competitive inhibition of folate biosynthesis | nih.gov |
Membrane Perturbation and Depolarization Studies
Certain benzothiazole derivatives have demonstrated the ability to disrupt the integrity of bacterial cell membranes. rsc.orgresearchgate.net These compounds can cause membrane depolarization, leading to a loss of membrane potential and the leakage of essential intracellular components. researchgate.net This mechanism of action is often rapid and can be effective against a broad spectrum of bacteria. rsc.org
Interaction with Cellular Components
DNA: Benzothiazole derivatives have been shown to interact with DNA through various modes, including intercalation and groove binding. bohrium.comresearchgate.netresearchgate.netesisresearch.orgresearchgate.net These interactions can disrupt DNA replication and transcription, contributing to their antimicrobial effects. Some benzothiazoles act as DNA minor groove-binding agents, which can interfere with the binding of essential proteins. researchgate.netesisresearch.org
Proteins: Beyond specific enzyme inhibition, some benzothiazoles can induce protein leakage from microbial cells, indicating a general disruption of cellular integrity. nih.gov
Effects on Fungal Strains and Associated Mechanisms
Benzothiazole derivatives have also exhibited significant antifungal activity against a variety of pathogenic fungi. nih.govbenthamdirect.commdpi.comrsc.org The mechanisms underlying their antifungal action are believed to be similar to their antibacterial effects, including:
Enzyme Inhibition: Docking studies have suggested that some benzothiazoles may inhibit 14α-lanosterol demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. nih.govmdpi.com Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death.
Disruption of Membrane Integrity: Some benzothiazoles can disrupt the integrity of the fungal cell membrane, leading to the leakage of cellular contents. mdpi.com
Inhibition of Dimorphic Transition: Certain benzothiazoles have been found to inhibit the dimorphic transition of Candida albicans, a key virulence factor for this pathogenic yeast. nih.gov
Mechanistic Studies of Antiproliferative and Anticancer Activities (In Vitro)
The antiproliferative and anticancer properties of benzothiazole derivatives have been extensively studied in vitro, with a primary focus on their ability to modulate the activity of key signaling proteins involved in cancer progression. nih.govtandfonline.comiiarjournals.orgnih.govfrontiersin.orgtandfonline.com
Interaction with Kinases
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Benzothiazoles have emerged as a privileged scaffold for the design of kinase inhibitors. nih.gov
VEGFR-2 Kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. researchgate.netbohrium.comnih.govsemanticscholar.orgdovepress.com Numerous studies have reported the design and synthesis of benzothiazole-based hybrids as potent inhibitors of VEGFR-2 kinase. researchgate.netbohrium.comnih.govsemanticscholar.orgdovepress.com These compounds typically bind to the ATP-binding site of the kinase domain, preventing its activation and downstream signaling. researchgate.netbohrium.com
Tyrosine Kinases: Beyond VEGFR-2, benzothiazole derivatives have been investigated as inhibitors of a broader range of tyrosine kinases. frontiersin.orgnih.govmanipal.edu For example, they have been studied as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, another important target in cancer therapy. nih.gov The mechanism of inhibition generally involves competitive binding at the ATP-binding site. manipal.edu
Below is an interactive data table summarizing the kinase inhibition by benzothiazole derivatives.
| Kinase Target | Cancer Relevance | Mechanism of Inhibition | Reference |
| VEGFR-2 Kinase | Angiogenesis, Tumor Growth | ATP-competitive inhibition | researchgate.netbohrium.comnih.govsemanticscholar.orgdovepress.com |
| Tyrosine Kinases (e.g., EGFR) | Cell Proliferation, Survival | ATP-competitive inhibition | frontiersin.orgnih.govmanipal.edu |
Induction of Apoptosis Pathways
Benzothiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through the intrinsic mitochondrial pathway. This pathway is a critical mechanism for eliminating damaged or cancerous cells.
Caspase Activation: The induction of apoptosis by benzothiazole compounds is often mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases. nih.gov These enzymes are synthesized as inactive zymogens and are activated through proteolytic cleavage. In the context of the mitochondrial pathway, the release of cytochrome c from the mitochondria into the cytosol triggers the formation of the apoptosome, a protein complex that activates initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. mdpi.com Studies on certain benzothiazole derivatives have demonstrated their ability to induce the activation of caspase-3. mdpi.com
Mitochondrial Membrane Potential Changes: A key event in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). Benzothiazole derivatives have been observed to cause a loss of ΔΨm. This depolarization of the mitochondrial membrane is often a point of no return in the apoptotic process and leads to the release of pro-apoptotic factors, including cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.
Interactive Data Table: Key Events in Benzothiazole-Induced Apoptosis
| Mechanistic Step | Description | Key Molecules Involved |
| Mitochondrial Membrane Depolarization | Loss of the electrochemical gradient across the inner mitochondrial membrane. | Bcl-2 family proteins |
| Cytochrome c Release | Release of cytochrome c from the mitochondria into the cytosol. | Cytochrome c |
| Apoptosome Formation | Assembly of a protein complex that initiates caspase activation. | Apaf-1, Cytochrome c, Pro-caspase-9 |
| Caspase Activation | A cascade of proteolytic activation of caspases. | Caspase-9, Caspase-3, Caspase-7 |
| Execution of Apoptosis | Cleavage of cellular substrates leading to cell death. | PARP, Laminins, etc. |
Cell Cycle Perturbation Analysis
In addition to inducing apoptosis, certain benzothiazole derivatives have been found to interfere with the normal progression of the cell cycle in cancer cells.
G2/M Phase Accumulation: The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of chromosomes. Checkpoints exist to halt the cell cycle in response to cellular stress or DNA damage. Several studies have reported that treatment with specific benzothiazole compounds can lead to an accumulation of cells in the G2/M phase of the cell cycle. medsci.orgnih.govmdpi.comnih.gov This arrest at the G2/M checkpoint prevents cells from entering mitosis, thereby inhibiting cell division and proliferation. The induction of G2/M arrest is a common mechanism of action for many anticancer agents.
Interactive Data Table: Effect of Benzothiazole Derivatives on Cell Cycle Phases
| Cell Cycle Phase | Effect of Benzothiazole Treatment | Consequence |
| G1 Phase | Decrease in cell population | Reduced entry into DNA synthesis |
| S Phase | Decrease in cell population | Inhibition of DNA replication |
| G2/M Phase | Accumulation of cells | Blockade of mitotic entry |
Inhibition of Specific Molecular Targets
The anticancer activity of benzothiazole derivatives can also be attributed to their ability to inhibit specific molecular targets that are crucial for tumor growth and survival.
Heat Shock Protein 90 (Hsp90): Heat Shock Protein 90 is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are oncoproteins involved in signal transduction pathways that promote cell proliferation, survival, and angiogenesis. atlasgeneticsoncology.orgnih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously. Hsp90 has emerged as a promising target for cancer therapy, and some benzothiazole-containing compounds have been investigated as Hsp90 inhibitors. nih.gov
Topoisomerase-II: Topoisomerase-II is an essential enzyme that modulates the topological state of DNA during replication, transcription, and chromosome segregation. frontiersin.orgnih.gov It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. mdpi.com Topoisomerase-II inhibitors are a class of anticancer drugs that interfere with this process, leading to the accumulation of DNA double-strand breaks and ultimately cell death. nih.govdrugbank.com Certain complex molecules incorporating a benzothiazole scaffold have been designed and evaluated for their Topoisomerase-II inhibitory activity.
Interactive Data Table: Molecular Targets of Benzothiazole Derivatives
| Molecular Target | Function | Consequence of Inhibition |
| Heat Shock Protein 90 (Hsp90) | Chaperone for oncoproteins | Degradation of client proteins, disruption of signaling pathways |
| Topoisomerase-II | DNA topology modulation | Accumulation of DNA double-strand breaks, apoptosis |
Activity Against Hypoxic Tumor Cells and Related Mechanisms
Solid tumors often contain regions of low oxygen tension, known as hypoxia. Hypoxic tumor cells are typically more resistant to conventional therapies like radiation and chemotherapy. nih.govnih.gov
Benzothiazole derivatives have been explored for their potential to target hypoxic cancer cells. semanticscholar.org The mechanism of action in this context often involves the inhibition of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that allows cancer cells to adapt to and survive in the hypoxic microenvironment. By inhibiting HIF-1α, these compounds can suppress the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby counteracting the pro-survival effects of hypoxia.
Mechanistic Insights into Antiviral Activities
The benzothiazole scaffold is present in a number of compounds exhibiting a broad spectrum of antiviral activities. mdpi.com The mechanisms underlying these activities are diverse and often target specific viral proteins or processes.
Benzothiazole derivatives have been reported to inhibit various viral enzymes that are essential for viral replication. nih.govnih.gov These include:
Viral Proteases: Such as the DENV2 NS2B-NS3 protease, which is crucial for processing the viral polyprotein. nih.gov
Viral Helicases: Like the DENV NS3 helicase, which is involved in unwinding the viral RNA genome. nih.gov
Reverse Transcriptase: An enzyme used by retroviruses like HIV to convert their RNA genome into DNA. nih.gov
By inhibiting these key viral enzymes, benzothiazole derivatives can effectively block the viral life cycle and prevent the propagation of the virus. Some viral proteins, such as the Bcl-2-like proteins, can inhibit host cell apoptosis, and this is a potential target for antiviral therapies. expasy.org
Agrochemical Mechanisms of Action
Benzothiazole derivatives have also found applications in agriculture as herbicides, fungicides, and insecticides. nih.govagriculturejournals.czagriculturejournals.cz
Herbicidal Activity: The herbicidal mechanism of some benzothiazole-containing compounds involves the inhibition of plant-specific enzymes. For instance, certain derivatives act as inhibitors of acetyl-coenzyme A carboxylase (ACCase), a key enzyme in fatty acid biosynthesis in grasses. Inhibition of ACCase leads to a disruption of cell membrane formation and ultimately plant death.
Fungicidal and Insecticidal Activity: The fungicidal and insecticidal mechanisms of benzothiazole derivatives are varied. In fungi, these compounds can disrupt cellular processes such as respiration or cell wall synthesis. mdpi.com As insecticides, they may act on the nervous system of insects or interfere with their growth and development. The specific molecular targets for many of these agrochemical applications are areas of ongoing research. researchgate.net
Interactive Data Table: Agrochemical Applications and Mechanisms of Benzothiazole Derivatives
| Application | General Mechanism | Example Target |
| Herbicidal | Enzyme Inhibition | Acetyl-Coenzyme A Carboxylase (ACCase) |
| Fungicidal | Disruption of Cellular Processes | Respiratory chain enzymes, Cell wall synthesis |
| Insecticidal | Neurological disruption, Growth inhibition | Receptors in the nervous system, Hormonal pathways |
Research Applications of Benzothiazole Derivatives Beyond Traditional Medicinal Chemistry
Applications in Agrochemical Research
The structural features of 4-Chloro-2-(1-methylethyl)benzothiazole—a chlorinated aromatic ring fused to a thiazole (B1198619) containing an alkyl group—are characteristic of many molecules investigated for agricultural purposes. Benzothiazole (B30560) and its derivatives have demonstrated a broad spectrum of biological activities that are crucial for developing new agrochemicals. nih.gov
Development of Fungicides and Herbicides
Benzothiazole derivatives are recognized for their potent antifungal properties, making them valuable candidates for the development of novel fungicides. rsc.orgmdpi.comresearchgate.net Research has shown that modifications to the benzothiazole core, such as the introduction of halogen atoms and different groups at the 2-position, can significantly influence the compound's efficacy against various plant pathogens. nih.govmdpi.com For instance, certain 2-(aryloxymethyl) benzothiazole derivatives have shown significant inhibitory effects against fungi like F. solani. mdpi.com While specific studies on this compound are not detailed, related chlorinated benzothiazole structures have been investigated for their fungicidal action, which involves disrupting essential cellular processes in microorganisms. ontosight.ai One study highlighted that a compound featuring a 2-(thiophen-2-yl)benzothiazole-6-carboxylic acid structure showed notable antifungal activity. nih.gov
In the realm of herbicides, benzothiazole N,O-acetals have shown promise, exhibiting good activity against both broadleaf and grass weeds. nih.gov Other research into 3-acetyl-4-hydroxy-2,1-benzothiazine derivatives found that specific chlorinated compounds demonstrated potent post-emergent herbicidal effects against weeds like Brassica campestris at relatively low application rates. sci-hub.sejlu.edu.cn The presence of a chlorine atom on the benzothiazole ring, as seen in this compound, is a common feature in molecules designed for enhanced herbicidal or fungicidal potency. ontosight.aicymitquimica.com
Table 1: Fungicidal Activity of Selected Benzothiazole Derivatives
| Compound | Target Fungi | Activity (IC50 / MIC50) | Reference |
|---|---|---|---|
| 2-(phenoxymethyl)benzoxazole (5a) | B. cinerea | IC50: 19.92 µg/mL | mdpi.com |
| 2-(phenoxymethyl)benzothiazole (6a) | B. cinerea | IC50: 62.62 µg/mL | mdpi.com |
| 2-(2-acetylphenoxymethyl)benzothiazole (6h) | F. solani | IC50: 15.55 µg/mL | mdpi.com |
| 2-(4-chlorophenyl)benzothiazole-6-sulfonamide | T. rubrum | MIC: 1.95 µg/mL | nih.gov |
| Ethyl 2-((6-chlorobenzothiazol-2-yl)thio)acetate derivative (4d) | C. krusei | MIC50: 1.95 µg/mL | researchgate.net |
Insecticidal Potential
The insecticidal properties of benzothiazole derivatives are an active area of research. nih.gov Studies on chlorobenzothiazole derivatives have demonstrated significant toxicity against certain agricultural pests. For example, a study involving derivatives of 6-chlorobenzothiazole tested against the 4th instar larvae of the cotton leafworm, Spodoptera littoralis, found potent insecticidal activity. One such derivative, diethyl 1-(6-chlorobenzo[d]thiazol-2-yl)-2, 6-diethoxy-4-(4-hydroxyphenyl)-1, 4-dihydropyridine-3, 5-dicarboxylate, was identified as the most toxic, with a lethal concentration (LC50) value of 34.02 ppm. researchgate.net
More recent research has uncovered new insecticidal compounds from natural sources. A previously unreported benzothiazole derivative, 6-(2-hydroxyethyl)benzo[d]thiazol-4-ol (HBT), was isolated from an endophytic fungus and showed remarkable activity against the fall armyworm, Spodoptera frugiperda, with an LC50 value of 0.24 mg/mL. nih.gov This highlights the potential of the core benzothiazole structure in developing new biopesticides. Further synthetic efforts have produced complex molecules incorporating 6-chlorobenzothiazole, which have been evaluated for their activity against termites (Coptotermes formosanus). asianpubs.org
Table 2: Insecticidal Activity of Selected Benzothiazole Derivatives
| Compound | Target Pest | Activity (LC50) | Reference |
|---|---|---|---|
| Diethyl 1-(6-chlorobenzo[d]thiazol-2-yl)-...-dicarboxylate | Spodoptera littoralis | 34.02 ppm | researchgate.net |
| 6-(2-hydroxyethyl)benzo[d]thiazol-4-ol (HBT) | Spodoptera frugiperda | 0.24 mg/mL | nih.gov |
Applications in Materials Science
The rigid, planar structure and electron-rich nature of the benzothiazole ring system make it a valuable building block in materials science, influencing the properties of polymers, elastomers, and electronic materials.
Use in Polymer Chemistry and Elastomeric Materials
Benzothiazole derivatives have a long-standing application in polymer chemistry, particularly as vulcanization accelerators in the rubber industry. cymitquimica.com These compounds facilitate the cross-linking of polymer chains with sulfur, a process that enhances the durability, elasticity, and heat resistance of elastomeric materials like natural and synthetic rubbers.
While specific applications of this compound are not widely documented, related structures are used in the synthesis of novel polymers. For instance, N-(benzothiazole-2-yl) maleimide (B117702) has been used as a monomer in emulsion polymerization with ethyl acrylate (B77674) and methyl methacrylate (B99206) to create new acrylate polymers with specific thermal behaviors. ekb.eg The introduction of the benzothiazole moiety into the polymer backbone is intended to impart desirable thermal or chemical properties.
Applications in Organic Electronics
The benzothiazole core is an electron-withdrawing heterocycle, a property that makes it highly useful in the design of organic semiconductors for electronic devices. researchgate.net These materials are foundational to technologies like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (solar cells). nih.govresearchgate.net
Benzothiazole derivatives are often incorporated into donor-acceptor (D-A) molecular structures, where the benzothiazole unit acts as the electron acceptor. nih.gov This architecture is crucial for tuning the material's electronic and optical properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govresearchgate.net New benzothiadiazole derivatives, which are structurally related, have been synthesized and characterized as small-molecule organic semiconductors, achieving hole mobilities as high as 0.10 cm²/V·s in OTFT devices. nih.gov The specific substituents on the benzothiazole ring, such as the electron-withdrawing chlorine atom and the electron-donating isopropyl group in this compound, would modulate these energy levels, thereby influencing charge transport and emission colors in OLED applications. rsc.org
Development of Sensor Molecules
The inherent fluorescence of the benzothiazole scaffold makes it an excellent platform for developing chemosensors for the detection of various analytes, including metal ions and anions. mdpi.commdpi.com These sensors often operate through mechanisms like intramolecular charge transfer (ICT), where the binding of an analyte alters the electronic structure of the molecule, leading to a detectable change in its fluorescence or color. nih.gov
Researchers have designed benzothiazole-based probes for the highly selective and sensitive detection of metal ions such as Zn²⁺, Cu²⁺, Ni²⁺, and Cd²⁺. acs.orgnih.govnih.govacs.org For example, a sensor was developed that exhibited a ratiometric and colorimetric response to Zn²⁺, Cu²⁺, and Ni²⁺, with detection limits in the parts-per-million (ppm) range. nih.govacs.org Another benzothiazole-based sensor was created for the detection of the cyanide anion (CN⁻) with a detection limit as low as 5.97 nM, demonstrating its utility for environmental and biological monitoring. nih.gov The design of such sensors often involves functionalizing the benzothiazole core with specific binding sites that have a high affinity for the target analyte. The electronic properties of this compound could be harnessed to develop novel sensors by incorporating appropriate receptor moieties.
Insufficient Data to Generate Article on "this compound" as a Research Probe and Reagent
Following a comprehensive search for scholarly articles and data pertaining to the chemical compound this compound, it has been determined that there is a lack of specific information regarding its application as a research probe or reagent. The existing body of scientific literature does not provide the detailed research findings necessary to construct an article that adheres to the user's specified outline and content requirements.
General searches on benzothiazole derivatives indicate their broad utility in various scientific fields, including medicinal chemistry and materials science. Certain complex benzothiazole structures have been developed as fluorescent probes for biological imaging. For instance, some derivatives are used to detect reactive oxygen species such as superoxide (B77818) anion and hydrogen peroxide. However, these examples represent structurally distinct molecules from this compound.
Similarly, while related compounds like 4-chloro-2-methyl-benzothiazole and 4-chloro-2-hydroxybenzothiazole are mentioned as intermediates in chemical syntheses, this information is not directly applicable to the specified compound of interest. The user's strict instructions to focus solely on this compound and to not introduce information outside the provided outline prevent the inclusion of data on these related but distinct chemical entities.
Due to the absence of specific research findings on the use of this compound as a research probe or reagent, it is not possible to generate a thorough, informative, and scientifically accurate article on this topic as requested. The creation of data tables and a detailed discussion of research findings would require speculation, which would compromise the scientific integrity of the article. Therefore, the requested article cannot be produced at this time.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H-NMR)
¹H-NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 4-Chloro-2-(1-methylethyl)benzothiazole, the ¹H-NMR spectrum would exhibit distinct signals corresponding to the aromatic protons on the benzothiazole (B30560) ring system and the protons of the isopropyl group.
The aromatic region would typically show complex splitting patterns (multiplets) due to the coupling between adjacent protons on the benzene (B151609) ring. The exact chemical shifts of these protons are influenced by the electron-withdrawing effect of the chlorine atom and the heterocyclic sulfur and nitrogen atoms. The isopropyl group would be characterized by a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃), a classic signature of this functional group.
Table 1: Representative ¹H-NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Aromatic H |
| ~7.4-7.6 | t | 1H | Aromatic H |
| ~7.2-7.4 | d | 1H | Aromatic H |
| ~3.4-3.6 | sept | 1H | CH (isopropyl) |
| ~1.4-1.5 | d | 6H | CH₃ (isopropyl) |
| Note: Data are representative and may vary based on solvent and experimental conditions. |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
¹³C-NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the aromatic carbons of the benzothiazole ring, with the carbon atom attached to the chlorine appearing at a characteristic chemical shift. The carbons of the thiazole (B1198619) part of the ring system would also have unique resonances, including the C2 carbon bearing the isopropyl group. The isopropyl group itself would display two signals: one for the methine carbon and one for the two equivalent methyl carbons.
Table 2: Representative ¹³C-NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | C2 (thiazole) |
| ~150-155 | Aromatic C (quaternary) |
| ~130-135 | Aromatic C-Cl |
| ~120-130 | Aromatic CH |
| ~35-40 | CH (isopropyl) |
| ~20-25 | CH₃ (isopropyl) |
| Note: Data are representative and may vary based on solvent and experimental conditions. |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between adjacent aromatic protons and between the methine and methyl protons of the isopropyl group.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would be used to definitively link each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular structure by observing long-range couplings, for instance, between the isopropyl protons and the C2 carbon of the benzothiazole ring.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group would be observed just below 3000 cm⁻¹. The C=N stretching of the thiazole ring would give a characteristic absorption in the 1650-1550 cm⁻¹ region. Aromatic C=C stretching vibrations would also be present in the 1600-1450 cm⁻¹ range. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 3: Representative FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2970-2870 | Medium-Strong | Aliphatic C-H Stretch (isopropyl) |
| ~1610-1590 | Medium | C=N Stretch (thiazole) |
| ~1550-1450 | Medium-Strong | Aromatic C=C Stretch |
| ~800-750 | Strong | C-Cl Stretch |
| Note: Data are representative and may vary based on the sampling method. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region due to π→π* and n→π* electronic transitions within the conjugated benzothiazole system. The position and intensity of these absorption maxima (λmax) are sensitive to the solvent and the substitution pattern on the aromatic ring.
Table 4: Representative UV-Vis Data for this compound
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assignment |
| ~250-260 | ~10,000-20,000 | Ethanol (B145695) | π→π* transition |
| ~290-310 | ~5,000-15,000 | Ethanol | π→π* transition |
| Note: Data are representative and subject to solvent effects. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by providing a highly accurate mass measurement.
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would be observed, which is characteristic of a molecule containing one chlorine atom. Common fragmentation pathways for benzothiazoles often involve the cleavage of the substituent at the 2-position. For this compound, the loss of the isopropyl group would be an expected fragmentation.
Table 5: Representative Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
| ~211/213 | 100/33 | [M]⁺ / [M+2]⁺ (Molecular ion) |
| ~196/198 | Variable | [M-CH₃]⁺ |
| ~168/170 | Variable | [M-C₃H₇]⁺ |
| Note: Fragmentation patterns are predictive and can be confirmed by tandem MS/MS experiments. |
Chromatographic Techniques for Purity and Separation
Chromatographic techniques are fundamental for separating this compound from reaction mixtures and for quantifying its purity. HPLC and TLC are standard methods used for these purposes.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, identification, and quantification of individual components in a mixture. mdpi.com For assessing the purity of this compound, a reverse-phase HPLC method is typically employed. researchgate.net
In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, such as a mixture of acetonitrile (B52724) and water, is used to elute the components. researchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Purity is determined by detecting the analyte as it exits the column, usually with a UV detector, and calculating the area percentage of the main peak relative to any impurity peaks.
Table 3: Illustrative HPLC Method for Purity Analysis This table is interactive. Click on the headers to sort.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 70% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. It is highly effective for observing the conversion of starting materials to products during the synthesis of this compound.
To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel) at different time intervals. Spots of the starting materials are also applied as references. The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). As the solvent moves up the plate, it separates the components of the mixture based on their differing affinities for the stationary and mobile phases. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress. The use of a "cospot," where the reaction mixture is spotted on top of the starting material, helps to confirm if the starting material has been consumed, especially when the product and reactant have similar retention factors (Rf).
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This method provides crucial information about the thermal stability and decomposition profile of a compound.
For benzothiazole derivatives, TGA can determine the temperature at which thermal decomposition begins, the kinetics of the decomposition, and the amount of residual mass. Studies on substituted benzothiazoles have shown that thermal decomposition often proceeds in a single stage. For a series of hydroxy-substituted phenyl benzothiazoles, the major mass loss, attributed to the thermal cleavage of organic segments, was observed in the temperature range of 130°C to 300°C. scielo.br This indicates the general thermal stability range for the benzothiazole core structure under nitrogen atmosphere. The TGA profile for this compound would be expected to show the onset of decomposition and the temperature of maximum mass loss rate (from the derivative DTG curve), providing a quantitative measure of its thermal stability.
Table 4: Representative TGA Data for Benzothiazole Derivatives scielo.br This table is interactive. Click on the headers to sort.
| Compound Type | Onset of Decomposition (°C) | Temperature of Max. Decomposition Rate (°C) | Mass Loss (%) |
|---|
Elemental Analysis (C, H, N, S) for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a chemical compound. This method provides a crucial verification of a molecule's empirical formula, which represents the simplest whole-number ratio of atoms present. The experimentally determined percentages of these elements are compared against the theoretically calculated values derived from the compound's proposed chemical formula. A close correlation between the experimental and theoretical values serves as strong evidence for the purity and structural integrity of the synthesized compound.
For this compound, the theoretical elemental composition is calculated based on its chemical formula, C₁₀H₁₀ClNS. This foundational data is essential for researchers to confirm that the synthesized product is indeed the target molecule and is free from significant impurities.
The theoretical elemental percentages for this compound are presented below.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 56.73 |
| Hydrogen | H | 4.76 |
| Nitrogen | N | 6.62 |
Note: The percentages are calculated based on the molecular formula C₁₀H₁₀ClNS and the atomic masses of the constituent elements.
In standard research practice, these theoretical values would be juxtaposed with results obtained from instrumental analysis, typically using an automated elemental analyzer. While specific experimental data for this compound is not detailed in the available literature, the established theoretical percentages provide the necessary benchmark for any future empirical verification.
Future Research Directions and Emerging Paradigms in Benzothiazole Studies
Development of Novel and Sustainable Synthetic Protocols
There is a growing emphasis on the development of "green" and sustainable synthetic methods for the preparation of benzothiazoles. bohrium.comeurekaselect.com This includes the use of environmentally benign solvents, catalysts, and energy sources such as microwave and ultrasound irradiation. airo.co.in Future research will likely focus on catalyst-free reactions and the use of renewable starting materials to reduce the environmental impact of benzothiazole (B30560) synthesis. nih.gov
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental approaches is becoming increasingly important in chemical research. researchgate.net Computational methods, such as DFT, can be used to predict the properties and reactivity of benzothiazole derivatives, guiding synthetic efforts and the design of new molecules with desired characteristics. mdpi.com These in silico studies can help in understanding reaction mechanisms and in screening virtual libraries of compounds for potential biological activity before their synthesis.
Identification and Elucidation of Novel Biological Targets
While benzothiazoles are known to interact with a variety of biological targets, the search for new and specific targets remains an active area of research. High-throughput screening and chemoproteomics are powerful tools for identifying the protein targets of benzothiazole derivatives, which can lead to a better understanding of their mechanisms of action and the development of more selective drugs.
Design of Benzothiazole Derivatives with Enhanced Selectivity and Potency
The design of new benzothiazole derivatives with improved potency and selectivity is a major goal in medicinal chemistry. benthamscience.com This involves the rational design of molecules that can specifically interact with a particular biological target while minimizing off-target effects. Structure-based drug design, guided by X-ray crystallography and molecular modeling, will play a crucial role in the development of the next generation of benzothiazole-based therapeutics.
Exploration of Interdisciplinary Applications of Benzothiazoles
The unique properties of the benzothiazole scaffold lend themselves to a wide range of applications beyond traditional medicinal chemistry and materials science. There is growing interest in exploring the use of benzothiazoles in areas such as chemical sensing, bioimaging, and catalysis. The development of new benzothiazole-based probes and sensors could have a significant impact on diagnostics and environmental monitoring. The interdisciplinary nature of this research will foster collaborations between chemists, biologists, physicists, and engineers to unlock the full potential of this versatile heterocyclic system.
Q & A
Q. What are the foundational synthetic routes for preparing 4-Chloro-2-(1-methylethyl)benzothiazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves condensation of substituted thiols and aldehydes. For example, analogous benzothiazoles are synthesized by refluxing 2-amino-4-chlorobenzenethiol with aldehydes in dimethylformamide (DMF) using sodium metabisulfite as a catalyst. Reaction optimization includes solvent selection (e.g., DMF for high polarity), catalyst loading, and reflux duration (2–18 hours), monitored via TLC. Crystallization in ethanol/water mixtures yields pure compounds (e.g., 80.8% yield in a related synthesis) .
Q. How is the purity and structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Purity is assessed via melting point analysis and TLC. Structural confirmation employs spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., C-Cl stretch at 700–800 cm⁻¹).
- NMR (¹H/¹³C) resolves aromatic proton environments and substituent positions.
- Single-crystal X-ray diffraction provides definitive bond lengths/angles (e.g., planar benzothiazole rings with dihedral angles <2° between substituents) .
Q. What solvents and catalysts are effective in benzothiazole cyclization reactions?
Methodological Answer: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates. Acid catalysts (e.g., glacial acetic acid) promote Schiff base formation in condensation steps. Sodium metabisulfite acts as a mild oxidizing agent, facilitating cyclization in benzothiazole synthesis .
Advanced Research Questions
Q. How do π-π interactions and hydrogen bonding influence the crystallographic packing of this compound derivatives?
Methodological Answer: Single-crystal studies reveal that π-π stacking between benzothiazole and aromatic substituents (e.g., centroid-to-centroid distances of ~3.7 Å) and intermolecular hydrogen bonds (C–H⋯O) stabilize the lattice. These interactions dictate solubility and melting behavior, critical for material science applications .
Q. What strategies are employed to resolve contradictions in reported biological activity data for benzothiazole derivatives?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) are addressed by standardizing assays (e.g., broth microdilution for MICs) and controlling variables like bacterial strain selection. Structural analogs with electron-withdrawing groups (e.g., –Cl) often show enhanced activity due to increased electrophilicity .
Q. How can Suzuki-Miyaura cross-coupling be applied to functionalize the benzothiazole core for tailored properties?
Methodological Answer: The benzothiazole’s brominated derivatives undergo Suzuki coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst. This introduces diverse substituents (e.g., –NO₂, –OCH₃) at the 4-position, enabling fluorescence tuning or enhanced bioactivity .
Q. What computational methods are used to predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict sites susceptible to nucleophilic attack. For example, the chloromethyl group’s LUMO localization indicates reactivity toward amines or thiols in SN₂ mechanisms .
Data-Driven Analysis
Q. How are spectroscopic and crystallographic datasets integrated to resolve structural ambiguities?
Q. What role do steric effects from the 1-methylethyl group play in steric shielding or regioselectivity?
Methodological Answer: The isopropyl group induces steric hindrance, directing electrophilic substitution to the less hindered 6-position. This is confirmed by X-ray data showing reduced accessibility at the 2-position due to isopropyl proximity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
